![molecular formula C18H21N3O2S B2452797 N-(2-(咪唑并[1,2-a]吡啶-2-基)乙基)-2,4,6-三甲基苯磺酰胺 CAS No. 868978-57-8](/img/structure/B2452797.png)
N-(2-(咪唑并[1,2-a]吡啶-2-基)乙基)-2,4,6-三甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a trimethylbenzenesulfonamide group, which contributes to its unique chemical properties.
科学研究应用
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Explored for its antiviral, antibacterial, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents such as arylglyoxals and Meldrum’s acid, which facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: Substitution reactions often involve the use of halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, arylglyoxals, and Meldrum’s acid. The reaction conditions are typically mild, allowing for efficient functionalization of the imidazo[1,2-a]pyridine scaffold .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
作用机制
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane . This compound may also interact with γ-aminobutyric acid receptors, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine scaffold.
Alpidem: Anxiolytic agent, also contains the imidazo[1,2-a]pyridine core.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPRMATUCJNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
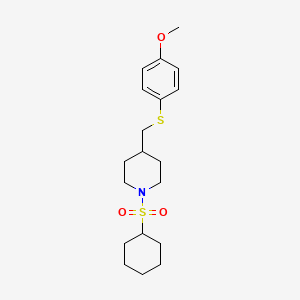
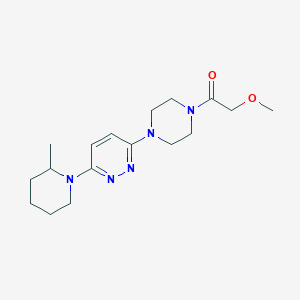

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)
![N-Ethyl-N-[3-(methylamino)-3-oxopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2452727.png)
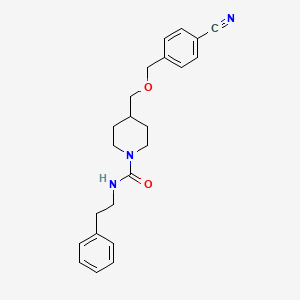
![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)
![[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride](/img/structure/B2452732.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)
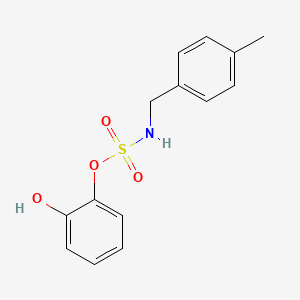
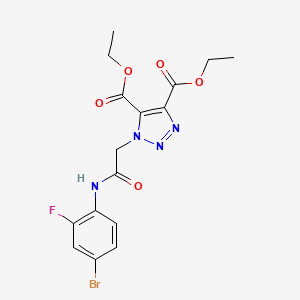
![ethyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2452737.png)
